N-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
Description
N-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a thioether-linked 2-(pyrrolidin-1-yl)acetamide group and a benzamide moiety. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and diverse pharmacological activities, including antimicrobial, antiviral, and enzyme inhibitory properties . The benzamide substituent may contribute to target binding via π-π stacking or hydrophobic interactions.
Properties
IUPAC Name |
N-[[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c21-14(20-8-4-5-9-20)11-24-16-19-18-13(23-16)10-17-15(22)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMSGTCDQCMQIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed by the reaction of hydrazides with carbon disulfide and subsequent cyclization.
Thioether Formation: The thioether linkage is introduced by reacting the oxadiazole derivative with a suitable thiol under mild conditions.
Benzamide Introduction: The final step involves the coupling of the intermediate with benzoyl chloride to form the benzamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions:
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.
Pathways Involved: It can modulate signaling pathways by inhibiting or activating specific proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs, their structural variations, and reported biological activities:
Key Structural and Pharmacological Insights
Role of the Oxadiazole Core :
- The 1,3,4-oxadiazole ring enhances metabolic stability and provides a rigid platform for substituent functionalization. Derivatives with sulfonamide (LMM5, LMM11) or thioether (Compound 446) groups exhibit improved target binding, likely due to interactions with catalytic cysteine residues in enzymes like Trr1 or viral polymerases .
Impact of Thioether and Pyrrolidine Groups :
- The thioether bridge in N-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide may mimic disulfide bonds in enzyme active sites, as seen in thioredoxin reductase inhibitors . Pyrrolidine substituents improve solubility and conformational adaptability, as demonstrated in compound 8’s antibacterial activity .
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., nitro in Compound 446) enhance antiviral activity by stabilizing charge-transfer interactions . Conversely, bulky hydrophobic groups (e.g., cyclohexyl in LMM11) improve antifungal potency but may reduce oral bioavailability .
Comparative Pharmacokinetics: Compounds adhering to Lipinski’s Rule of Five (e.g., Compound 3) show superior drug-likeness compared to non-compliant analogs. The pyrrolidine and benzamide groups in the target compound suggest favorable log P (2–3) and molecular weight (~450 Da), aligning with oral drug criteria .
Biological Activity
N-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound notable for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide moiety linked to a 1,3,4-oxadiazole ring, with a pyrrolidine group and a thioether functional group. Its molecular formula is , and it has a molecular weight of 453.5 g/mol. The structural representation can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 453.5 g/mol |
| CAS Number | 872621-83-5 |
Synthesis
The synthesis of this compound typically involves several steps that modify the compound to enhance its biological activity. Various methods can be employed to construct the compound with specific functional groups tailored for desired applications.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Preliminary studies suggest that the compound may possess significant antimicrobial properties. For instance, structural analogs have demonstrated effectiveness against various bacterial strains, potentially due to the oxadiazole moiety's known antimicrobial characteristics.
Anticancer Potential
Several derivatives of oxadiazoles have been reported to exhibit anticancer activity. The SAR analysis indicates that modifications in the phenyl ring and the introduction of electron-withdrawing groups can enhance cytotoxic effects against cancer cell lines. For example:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| N-(pyrrolidinyl) | < 10 | A431 (epidermoid carcinoma) |
| Benzamide Derivative | < 20 | Jurkat (leukemia) |
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of oxadiazole derivatives, N-(pyrrolidinyl) compounds showed promising results against A431 cells with an IC50 value significantly lower than standard treatments like doxorubicin. Molecular dynamics simulations indicated that these compounds primarily interact with target proteins through hydrophobic contacts, underscoring their potential as therapeutic agents in oncology.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of various thiazole-integrated compounds similar to N-(pyrrolidinyl). The results indicated that compounds with similar structural features exhibited comparable activity to established antibiotics against both Gram-positive and Gram-negative bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
